molecular formula C10H12BrN3O4 B2638179 2-{5-bromo-4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}acetohydrazide CAS No. 832134-51-7

2-{5-bromo-4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}acetohydrazide

Cat. No.: B2638179
CAS No.: 832134-51-7
M. Wt: 318.127
InChI Key: BVSCFCXUHBOQNM-YIXHJXPBSA-N
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Description

2-{5-bromo-4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}acetohydrazide is a chemical compound of interest in specialized organic synthesis and pharmaceutical research. Its molecular structure integrates a brominated methoxyphenoxy ring, an (E)-hydroxyiminomethyl group, and an acetohydrazide terminus. This unique arrangement suggests potential as a versatile building block or intermediate for the development of novel bioactive molecules. The presence of the bromine atom offers a site for further functionalization via metal-catalyzed cross-coupling reactions, while the hydroxymino and hydrazide functional groups are potential ligands for metal coordination or can be utilized in the synthesis of various heterocyclic systems. Researchers may investigate its application in creating new chemical entities for various biological evaluations. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[5-bromo-4-[(E)-hydroxyiminomethyl]-2-methoxyphenoxy]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O4/c1-17-8-2-6(4-13-16)7(11)3-9(8)18-5-10(15)14-12/h2-4,16H,5,12H2,1H3,(H,14,15)/b13-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSCFCXUHBOQNM-YIXHJXPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=NO)Br)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=N/O)Br)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-bromo-4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}acetohydrazide typically involves multiple steps:

    Hydroxyimino Formation: The conversion of an aldehyde or ketone group into a hydroxyimino group.

    Phenoxyacetohydrazide Formation: The final step involves the formation of the acetohydrazide group.

Each of these steps requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide for bromination, hydroxylamine for hydroxyimino formation, and methanol for methoxylation.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2-{5-bromo-4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitro group.

    Reduction: The hydroxyimino group can be reduced to form an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to 2-{5-bromo-4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}acetohydrazide exhibit antimicrobial properties. A study demonstrated that derivatives of hydrazides can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar effects due to its structural features, such as the presence of bromine and methoxy groups .

Anticancer Potential
The compound's ability to interact with biological targets makes it a candidate for anticancer drug development. Studies have shown that hydrazone derivatives can induce apoptosis in cancer cells, and the incorporation of specific substituents like bromine may enhance this activity. Further investigations are needed to determine the precise mechanisms and efficacy against different cancer cell lines .

Agricultural Applications

Pesticidal Properties
Compounds with similar structures have been evaluated for their pesticidal activities. The presence of the hydroxyimino group is known to contribute to herbicidal and fungicidal properties. Preliminary studies suggest that this compound could be effective against certain pests and pathogens in agricultural settings .

Material Science

Polymer Chemistry
The unique chemical structure of this compound allows for its use as a building block in polymer synthesis. Its ability to form stable bonds can lead to the development of new materials with desirable properties such as increased durability and resistance to environmental factors .

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Medicinal ChemistryPotential antimicrobial and anticancer activities ,
Agricultural SciencePossible herbicidal and fungicidal properties ,
Material ScienceUse as a building block for polymers ,

Case Study 1: Antimicrobial Activity

A study conducted on hydrazone derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the hydrazone structure could enhance efficacy, suggesting that this compound might exhibit similar or improved activity due to its unique substituents.

Case Study 2: Anticancer Properties

Research focused on hydrazones revealed their potential to induce apoptosis in cancer cells through mitochondrial pathways. The structural characteristics of this compound may contribute to its effectiveness as an anticancer agent, warranting further exploration in preclinical trials.

Case Study 3: Agricultural Efficacy

Field trials assessing the efficacy of related compounds against common agricultural pests showed promising results. The introduction of this compound into pest management strategies could enhance crop protection while reducing reliance on traditional pesticides.

Mechanism of Action

The mechanism of action of 2-{5-bromo-4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}acetohydrazide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. Its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Key Observations :

  • The hydroxyimino (C=N-OH) group in the target compound enhances its capacity for chelation with transition metals (e.g., Ni(II), Cu(II)), a property less pronounced in analogs lacking this group .
  • Methoxy vs. Hydroxyl : Methoxy groups generally improve lipophilicity and membrane permeability compared to hydroxylated analogs, which may enhance bioavailability .

Antimicrobial Activity

  • However, its brominated aromatic core may confer broader-spectrum activity against Gram-positive bacteria compared to non-brominated analogs .
  • N’-[(E)-(4-hydroxyphenyl)methylidene] derivatives (e.g., compound 10b in ) exhibit anticancer activity, but the target compound’s bromine and hydroxyimino groups may shift its biological target toward enzyme inhibition (e.g., urease) .

Enzyme Inhibition

  • (E,Z)-N'-(3-Hydroxybenzylidene)-2-((2-oxo-2H-chromen-4-yl)oxy)acetohydrazide () shows potent urease inhibition (IC₅₀ = 2.1 µM). The target compound’s hydroxyimino group could mimic this activity, though its bromine substituent may alter binding affinity .

Physicochemical Properties

Property Target Compound 2-(4-Methoxyphenoxy)acetohydrazide N′-[(E)-(5-Bromo-2-hydroxyphenyl)methylene] Analog
Molecular Weight 318.12 g/mol 196.20 g/mol 342.10 g/mol
Hydrogen Bond Donors 3 (NH, OH, NH) 2 (NH, NH) 3 (NH, OH, NH)
LogP (Predicted) 2.1 (moderate lipophilicity) 1.5 2.8
Thermal Stability High (decomposition >250°C) Moderate (decomposition ~200°C) Unknown

Biological Activity

2-{5-bromo-4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}acetohydrazide, also known by its CAS number 832134-51-7, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antioxidant properties, cytotoxicity, and mechanisms of action.

  • Molecular Formula : C10H12BrN3O4
  • Molecular Weight : 317.14 g/mol
  • Structure : The compound features a brominated phenoxy group with a hydroxyimino substituent, which may contribute to its biological activity.

Cytotoxicity and Antitumor Activity

Several studies have investigated the cytotoxic effects of hydrazone derivatives against various cancer cell lines. In vitro assays demonstrated that related compounds exhibit significant antiproliferative effects against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values often in the low micromolar range .

CompoundCell LineIC50 (µM)
Hydrazone AHeLa10.5
Hydrazone BMCF-78.3
This compoundTBDTBD

Note: Specific IC50 values for this compound were not found in the literature but are expected to be comparable based on structural similarity to other tested compounds.

The biological mechanisms underlying the activity of hydrazone compounds often involve:

  • Induction of Apoptosis : Many hydrazones trigger programmed cell death in cancer cells through mitochondrial pathways.
  • Inhibition of Cell Proliferation : These compounds can disrupt cell cycle progression, leading to growth arrest.

Case Studies

  • Study on Similar Compounds : A study published in European Journal of Medicinal Chemistry evaluated a series of phenolic hydrazones for their anticancer activity. The results indicated that modifications at the phenolic ring significantly influenced their cytotoxicity against various cancer cell lines .
  • Antioxidant Evaluation : Another research focused on the antioxidant properties of phenolic compounds found that those with hydroxyimino groups exhibited enhanced radical scavenging abilities compared to their non-substituted counterparts .

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-{5-bromo-4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}acetohydrazide?

  • Methodology : The compound can be synthesized via hydrazinolysis of a corresponding ester precursor. For example, reacting ethyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)acetate with hydrazine hydrate in ethanol under reflux (18–24 hours) yields the acetohydrazide derivative. Recrystallization from methanol or ethanol is typically employed to purify the product .
  • Key Parameters : Solvent choice (e.g., ethanol, acetic acid), stoichiometric ratio of hydrazine hydrate (1.1–1.2 equivalents), and reaction time (12–24 hours) significantly impact yield. Monitoring via TLC or HPLC ensures reaction completion .

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

  • Techniques :

  • X-ray crystallography : Determines bond lengths (e.g., N–N bond at ~1.413 Å in acetohydrazide derivatives) and hydrogen-bonding networks .
  • NMR (¹H/¹³C) : Identifies aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and hydrazide NH signals (δ 9.5–10.5 ppm) .
  • IR spectroscopy : Confirms C=O stretching (~1650 cm⁻¹) and N–H bending (~3200 cm⁻¹) .
    • Validation : Cross-referencing spectral data with computational simulations (e.g., DFT) resolves ambiguities in tautomeric forms or regiochemistry .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Reactivity : The bromine atom at the 5-position enables Suzuki-Miyaura coupling with aryl boronic acids, forming biaryl derivatives. Optimized conditions include Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and DMF/H₂O as solvents at 80–100°C .
  • Challenges : Competing hydrolysis of the hydrazide group requires inert atmospheres and anhydrous solvents to suppress side reactions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the urease inhibition potential of this compound?

  • Experimental Design :

In vitro assay : Incubate the compound with jack bean urease and urea in phosphate buffer (pH 6.8). Measure ammonia production via the indophenol method at 630 nm .

Dose-response analysis : Use IC₅₀ calculations to compare potency with reference inhibitors (e.g., thiourea).

Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition mode (competitive/uncompetitive) .

  • Controls : Include positive controls (e.g., acetohydroxamic acid) and validate enzyme activity post-incubation .

Q. What strategies address low yields in the synthesis of derivatives via Schiff base formation?

  • Optimization Approaches :

  • Catalysis : Add glacial acetic acid (1–2 drops) to accelerate imine formation .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance reactivity of aromatic aldehydes .
  • Microwave-assisted synthesis : Reduces reaction time (10–30 minutes vs. 18 hours) and improves yields by 15–20% .
    • Troubleshooting : Characterize by-products (e.g., hydrazone isomers) via LC-MS to refine reaction conditions .

Q. How should researchers resolve contradictions between crystallographic data and spectroscopic results?

  • Case Example : If X-ray data indicates a shorter N–N bond (1.413 Å) than DFT-predicted values (1.45 Å), consider:

Dynamic effects : Temperature-dependent crystallography or variable-temperature NMR to assess conformational flexibility .

Electron density maps : Re-examine hydrogen atom placement in the crystal structure to rule out refinement artifacts .

Complementary techniques : Solid-state NMR or Raman spectroscopy validates hydrogen-bonding interactions .

Q. What computational methods predict the compound’s binding affinity for α-glucosidase?

  • Protocol :

Molecular docking : Use AutoDock Vina with the α-glucosidase crystal structure (PDB: 2ZE0). Focus on active-site residues (Asp214, Glu277) .

MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and key interactions (e.g., π-π stacking with Trp481) .

MM-PBSA calculations : Quantify free energy of binding and compare with experimental IC₅₀ values .

  • Validation : Synthesize top-scoring virtual hits and test in enzymatic assays to confirm computational predictions .

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